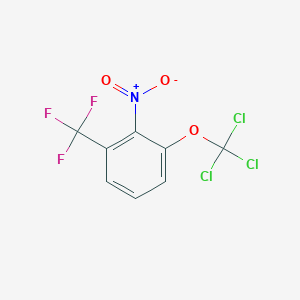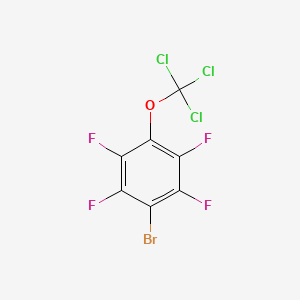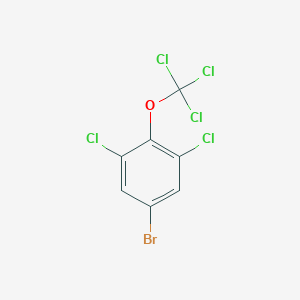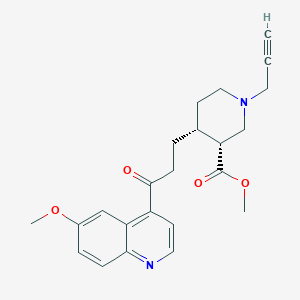
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and describes the precise chemical makeup and structure of the molecule.
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could involve predicting possible reactions based on the functional groups present in the molecule, or it could involve experimental studies to observe which reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure, or they can be measured experimentally.科学的研究の応用
Heterocyclic Derivative Syntheses
Heterocyclic compounds, integral to many biological processes and pharmaceuticals, have been synthesized using (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate derivatives. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to create a variety of heterocyclic compounds including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds find applications in pharmaceuticals and as chemical intermediates (Bacchi et al., 2005).
Asymmetric Synthesis of Alkaloids
Asymmetric syntheses involving the derivative have paved the way for creating complex structures like heteroyohimbine, yohimbine, and related alkaloids, which are significant due to their pharmacological properties. Techniques like asymmetric intramolecular Michael reaction and stereoselective conversions have been crucial in these syntheses, highlighting the derivative's role in creating structurally intricate and biologically significant molecules (Hirai et al., 1992).
Enantioselective Processes in Drug Synthesis
The derivative plays a role in enantioselective processes for synthesizing drugs like CGRP receptor inhibitors. The development of such stereoselective synthesis routes is essential for drug efficacy and safety, demonstrating the derivative's importance in creating therapeutically relevant molecules with high stereochemical precision (Cann et al., 2012).
Synthesis of Insecticides
The compound's derivatives have been used in synthesizing pyridine derivatives with insecticidal activities. The creation of such derivatives opens pathways to new, potentially more efficient and environmentally friendly insecticides, showcasing the derivative’s versatility and potential in agricultural applications (Bakhite et al., 2014).
Crystal Structure Analysis
Detailed crystal structure analyses of molecules containing the derivative have been conducted to understand their molecular interactions and stability better. Such studies are crucial for the development of new materials and drugs, as they provide insights into the molecular geometry and interaction patterns that can define a compound's physical properties and biological activity (Ullah & Stoeckli-Evans, 2021).
Safety And Hazards
Researchers would also study the compound’s safety and potential hazards. This could involve studying its toxicity, potential for causing an allergic reaction, and environmental impact.
将来の方向性
Finally, researchers might suggest future directions for research. This could involve suggesting potential applications for the compound, or suggesting further studies to better understand its properties or biological activity.
Please note that this is a general guide, and the specific steps might vary depending on the nature of the compound and the goals of the research. For a specific compound like “(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate”, you would need to consult the relevant scientific literature or experts in the field.
特性
IUPAC Name |
methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUTWFORVBLCE-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856609 | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate | |
CAS RN |
333782-65-3 | |
| Record name | Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403853.png)

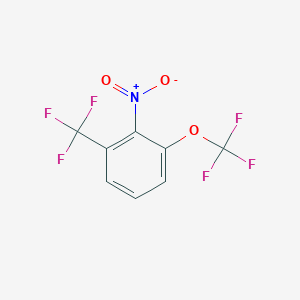
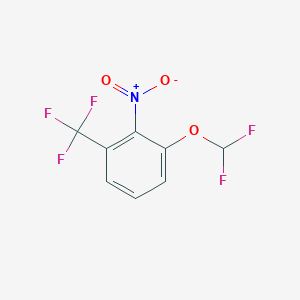
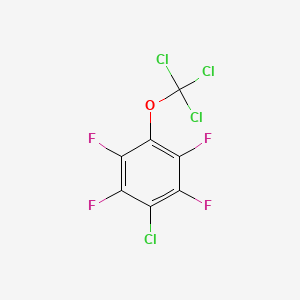
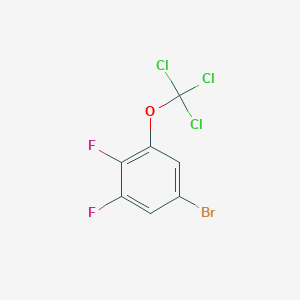
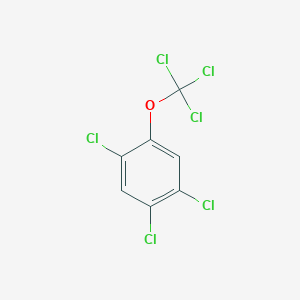
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)
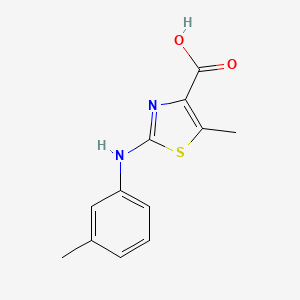
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)
![1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene](/img/structure/B1403872.png)
